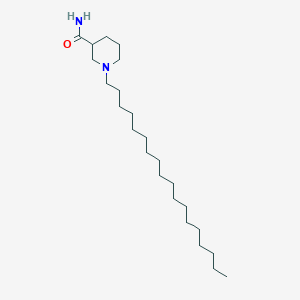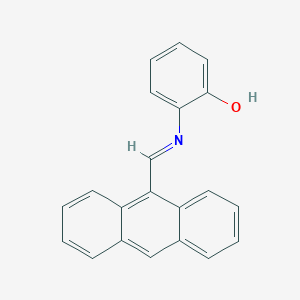
N-(9-Anthracenylmethylene)-2-hydroxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Antracenilmetileno)-2-hidroxianilina: es un compuesto orgánico que pertenece a la clase de las bases de Schiff. Se caracteriza por la presencia de una unidad de antraceno unida a un grupo hidroxianilina a través de un puente metileno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de N-(9-Antracenilmetileno)-2-hidroxianilina típicamente implica la reacción de condensación entre 9-antracenocarboxaldehído y 2-hidroxianilina. La reacción generalmente se lleva a cabo en presencia de un catalizador ácido, como ácido clorhídrico, bajo condiciones de reflujo. El producto se purifica entonces mediante recristalización o cromatografía en columna para obtener un compuesto de alta pureza .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para N-(9-Antracenilmetileno)-2-hidroxianilina no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, para lograr mayores rendimientos y pureza a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones: N-(9-Antracenilmetileno)-2-hidroxianilina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir la base de Schiff en la amina correspondiente.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Productos Principales:
Oxidación: Derivados de quinona.
Reducción: Amina correspondiente.
Sustitución: Diversos derivados sustituidos dependiendo del reactivo utilizado.
Aplicaciones en Investigación Científica
N-(9-Antracenilmetileno)-2-hidroxianilina tiene varias aplicaciones en investigación científica, incluyendo:
Aplicaciones Científicas De Investigación
N-(9-Anthracenylmethylene)-2-hydroxyaniline has several applications in scientific research, including:
Mecanismo De Acción
El mecanismo de acción de N-(9-Antracenilmetileno)-2-hidroxianilina implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a iones metálicos, formando complejos de coordinación que exhiben propiedades químicas y biológicas únicas. Además, su capacidad para sufrir reacciones redox lo convierte en un candidato potencial para aplicaciones en estudios y terapias relacionadas con el estrés oxidativo .
Comparación Con Compuestos Similares
Compuestos Similares:
- N-(9-Antracenilmetileno)-4-hidroxianilina
- N-(9-Antracenilmetileno)-3,4-xilidina
- N-(9-Antracenilmetileno)-4-cloroanilina
Comparación: N-(9-Antracenilmetileno)-2-hidroxianilina es único debido a la presencia del grupo hidroxilo en la posición orto, que puede influir en su reactividad y propiedades de unión. En contraste, compuestos similares con diferentes sustituyentes (por ejemplo, cloro, metilo) pueden exhibir comportamientos químicos y aplicaciones distintos .
Propiedades
Número CAS |
6076-01-3 |
|---|---|
Fórmula molecular |
C21H15NO |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-(anthracen-9-ylmethylideneamino)phenol |
InChI |
InChI=1S/C21H15NO/c23-21-12-6-5-11-20(21)22-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14,23H |
Clave InChI |
CVNZFHFJMKVNPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
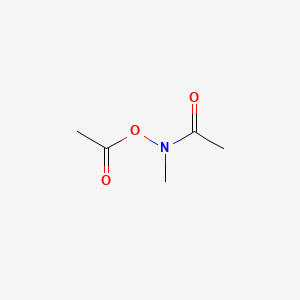


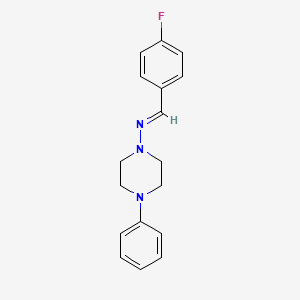
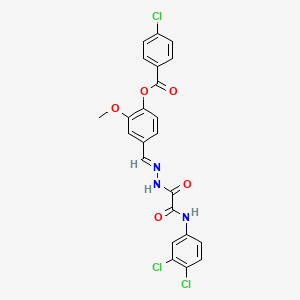

![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)

